(+)-去甲基曲马多-D6

描述

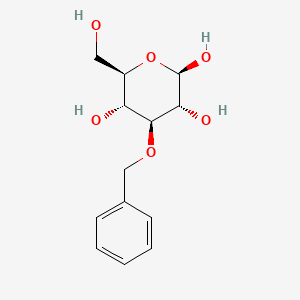

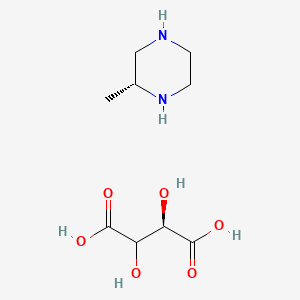

(+)-O-DesMethyl TraMadol-D6, also known as (+)-Tramadol-d6 Hydrochloride, is a stable isotope labelled compound . It is a chiral molecule and is categorized under analgesics . The molecular formula of this compound is C16 2H6 H19 N O2 . Cl H and it has a molecular weight of 305.87 .

Molecular Structure Analysis

The crystal structure of tramadol hydrochloride, which is closely related to (+)-O-DesMethyl TraMadol-D6, has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol hydrochloride crystallizes in space group Cc (#9) with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å .科学研究应用

Pharmacokinetics

Specific Scientific Field

The study of this compound falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism .

Summary of the Application

Tramadol is commonly prescribed to manage chronic pain in older patients. However, there is a gap in the literature describing the pharmacokinetic parameters for tramadol and its active metabolite (O-desmethyltramadol [ODT]) in this population .

Methods of Application or Experimental Procedures

Twenty-one patients who received an extended-release oral tramadol dose (25–100 mg) were recruited. Tramadol and ODT concentrations were determined using a validated liquid chromatography/tandem mass spectrometry method . The pretreatments for human plasma involved protein precipitation using acetonitrile and methanol under basic conditions .

Results or Outcomes Obtained

A two-compartment, first-order absorption model with linear elimination best described the tramadol concentration data . The plasma concentration ranges of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were 18.2-564, 11.8-137, 4.9-250, and 6.1-147 ng/mL in cancer patients, and 32.8-670, 7.0-84.8, 5.1-317, and 6.7-85.2 ng/mL, respectively, in non-cancer patients .

属性

IUPAC Name |

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-YATKDSQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344847 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-O-DesMethyl TraMadol-D6 | |

CAS RN |

1261393-87-6 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

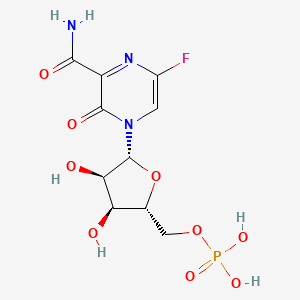

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

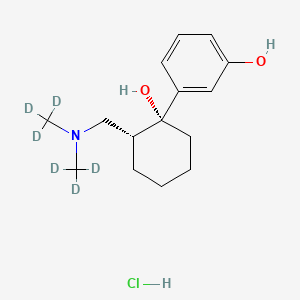

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)